Pressure-Induced Intermolecular β-Sheet Formation vs. Ala₅
Under high-pressure conditions, H-Ala-Ala-Ala-Ala-Ala-Ala-OH (Ala₆) forms intermolecular β-sheet structures, evidenced by the emergence of distinct FTIR absorbance peaks at 1620 cm⁻¹ and 1690 cm⁻¹, a phenomenon not observed for pentaalanine (Ala₅) under identical conditions. This provides a clear, quantifiable structural distinction [1].
Ala₅: peaks absent
| Evidence Dimension | Pressure-induced intermolecular β-sheet formation (FTIR peak presence) |
|---|---|
| Target Compound Data | Peaks present at 1620 cm⁻¹ and 1690 cm⁻¹ (intermolecular β-sheet) |
| Comparator Or Baseline | Ala₅ (pentaalanine): Peaks absent |
| Quantified Difference | Presence vs. absence of characteristic intermolecular β-sheet peaks |
| Conditions | Aqueous solution, increasing pressure, FTIR spectroscopy |
Why This Matters
This demonstrates that hexaalanine possesses a unique, chain-length-dependent capacity for intermolecular β-sheet assembly that is absent in pentaalanine, making it the mandatory model for studies of polyalanine aggregation and amyloid nucleation.
- [1] Takekiyo, T., Kato, M., & Yoshimura, Y. (2019). Pressure-induced structural changes of alanine oligopeptides in aqueous solutions. High Pressure Research, 39(2), 202-209. View Source
